molecular formula C19H20N2O6 B11063194 Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate

Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B11063194
M. Wt: 372.4 g/mol
InChI Key: TVSDXDCHXFHYLL-UHFFFAOYSA-N
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Description

Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the cyclocondensation of acetoacetic ester, aldehyde, and ammonia. This method can be modified to include specific substituents on the pyridine ring .

    Hantzsch Synthesis:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines.

Scientific Research Applications

Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, as a potential calcium channel blocker, it binds to voltage-dependent L-type calcium channels, inhibiting calcium ion influx and leading to muscle relaxation and lowered blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another calcium channel blocker with a similar pyridine structure.

    Felodipine: Shares structural similarities and pharmacological properties.

    Nicardipine: Also a dihydropyridine derivative used in hypertension treatment.

Uniqueness

Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its methoxycarbonyl and amino groups can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

dimethyl 4-[3-(methoxycarbonylamino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H20N2O6/c1-10-14(17(22)25-3)16(15(11(2)20-10)18(23)26-4)12-7-6-8-13(9-12)21-19(24)27-5/h6-9H,1-5H3,(H,21,24)

InChI Key

TVSDXDCHXFHYLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)OC)C(=O)OC

Origin of Product

United States

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